Technical Guide: Chemical Properties and Stability Profile of 2-(Chloromethyl)-4(1H)-quinolinone
Technical Guide: Chemical Properties and Stability Profile of 2-(Chloromethyl)-4(1H)-quinolinone
This technical guide details the chemical properties, stability profile, and handling protocols for 2-(Chloromethyl)-4(1H)-quinolinone .
Executive Summary
2-(Chloromethyl)-4(1H)-quinolinone (CAS: 946712-03-4 for dihydro precursor; often cited as a derivative of 2-chloromethyl-4-hydroxyquinoline) is a high-value heterocyclic building block used primarily in the synthesis of bioactive quinolone antibiotics, anticancer agents, and fluorescent probes.[1][2][3] Its utility stems from the bifunctional reactivity of its core: the electrophilic chloromethyl "warhead" at the C2 position and the nucleophilic 4-oxo/4-hydroxy tautomeric center.
However, this duality presents significant stability challenges. The compound is a potent alkylating agent prone to solvolytic degradation (hydrolysis) and intermolecular dimerization . This guide provides the structural basis for these behaviors and defines strict protocols for their management in drug development workflows.
Part 1: Structural Identity & Physicochemical Baseline
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the 4-quinolinone (oxo) and 4-hydroxyquinoline (enol) forms. In polar aprotic solvents (DMSO, DMF) and the solid state, the 4-quinolinone tautomer predominates due to the stability of the vinylogous amide resonance.
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Implication: Analytical methods (HPLC/NMR) must account for proton transfer kinetics. In protic solvents (MeOH, H₂O), the equilibrium shifts, potentially complicating quantitation.
Key Physicochemical Data
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₈ClNO | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/polymerization. |
| Solubility | DMSO, DMF, hot AcOH | Poor solubility in water and non-polar ethers. |
| pKa (Calculated) | ~11.2 (NH), ~2.5 (Basic N) | Amphoteric character. |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity. |
Part 2: Reactivity Profile (The "Warhead" Mechanism)
The C2-chloromethyl group is activated by the adjacent electron-deficient heterocycle, making it significantly more reactive than a standard benzyl chloride.
Nucleophilic Substitution ( )
The primary application of this molecule is the displacement of the chloride by nucleophiles (amines, thiols, azides).
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Mechanism: The quinoline nitrogen (even in the oxo form) exerts an electron-withdrawing inductive effect, lowering the transition state energy for
attack. -
Risk: Uncontrolled reaction with nucleophilic solvents (methanol, water) or impurities.
Dimerization (Self-Alkylation)
A critical instability pathway is intermolecular N-alkylation . The amide nitrogen (N1) of one molecule can attack the chloromethyl group (C2') of another, leading to insoluble dimers or oligomers.
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Prevention: Maintain dilute conditions during synthesis and avoid basic storage buffers.
Visualization of Reactivity
The following diagram illustrates the tautomeric equilibrium and the competing reaction pathways (Substitution vs. Dimerization).
Caption: Figure 1. Tautomeric equilibrium and competing reaction pathways. The C2-chloromethyl group is the primary site of both functionalization and degradation.
Part 3: Stability & Degradation Pathways
Hydrolytic Instability
In aqueous environments, 2-(chloromethyl)-4(1H)-quinolinone undergoes solvolysis to form 2-(hydroxymethyl)-4(1H)-quinolinone .
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Kinetics: Hydrolysis is pseudo-first-order and is accelerated by:
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pH: Base catalysis (OH⁻ attack) is rapid. Acid catalysis is slower but significant.
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Temperature: Degradation rates double for every ~10°C increase.
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Observation: The appearance of a polar impurity (lower R_f on silica, shorter retention time on Reverse Phase HPLC) indicates hydrolysis.
Thermal & Photostability
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Thermal: Stable in solid form up to ~100°C if dry. In solution, temperatures >60°C trigger dimerization.
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Light: The quinolinone core is a chromophore. Prolonged exposure to UV/visible light can induce radical dechlorination or oxidation. Store in amber vials.
Part 4: Handling & Safety (HSE)
Genotoxicity Alert (GTI)
As a reactive alkylating agent, this compound is classified as a Potential Genotoxic Impurity (PGI) . It can alkylate DNA bases (e.g., N7-guanine).
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Control Strategy:
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Handle in a fume hood with double gloving (Nitrile).
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Inactivate waste streams with excess amine (e.g., ethanolamine) or thiols before disposal.
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Limit levels in final drug substances to Threshold of Toxicological Concern (TTC) levels (typically <1.5 µ g/day ).
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Part 5: Experimental Protocols
Protocol: Stability-Indicating HPLC Method
To validate purity and detect hydrolysis products.
Reagents:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (MeCN).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Gradient:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: UV at 254 nm (aromatic core) and 320 nm (quinolinone conjugation). Expected Results:
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2-(Hydroxymethyl) impurity: ~3.5 min (Polar).
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2-(Chloromethyl) analyte: ~7.2 min.
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Dimer impurity: ~11.5 min (Non-polar).
Protocol: Synthesis of 2-(Chloromethyl)-4(1H)-quinolinone (Modified Conrad-Limpach)
Note: Direct chlorination of 2-methyl-4-quinolinone is often preferred over cyclization to avoid polymerization.
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Starting Material: 4-Chloroacetoacetate is unstable. A preferred route is the radical halogenation of 2-methyl-4(1H)-quinolinone.
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Reaction:
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Suspend 2-methyl-4(1H)-quinolinone (1.0 eq) in glacial acetic acid.
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Add N-Chlorosuccinimide (NCS, 1.05 eq).
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Heat to 80°C for 2 hours.
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Critical Step: Monitor by TLC.[4] Do not overheat to prevent di-chlorination.
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Workup:
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Cool to room temperature.
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Pour into ice water. The product precipitates.
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Filter and wash with cold water (removes succinimide).
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Drying: Vacuum dry at <40°C over P₂O₅. Do not heat dry.
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Workflow Visualization
Caption: Figure 2.[1][5][6][7] Synthesis and isolation workflow emphasizing thermal control to prevent degradation.
References
-
Conrad, M., & Limpach, L. (1887).[3][8][9] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 589579: 2-(Chloromethyl)-2,3-dihydro-4(1H)-quinolinone. (Note: Dihydro precursor often co-indexed).
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Manske, R. H. (1942).[3] The Chemistry of Quinolines. Chemical Reviews. (Foundational text on Quinolinone reactivity).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. β-Hydroxy-tetrahydroquinolines from quinolines using chloroborane: Synthesis of the peptidomimetic FISLE-412 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
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